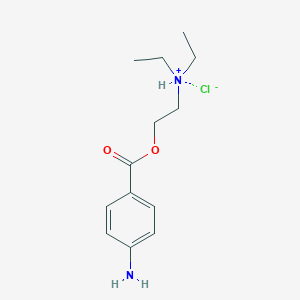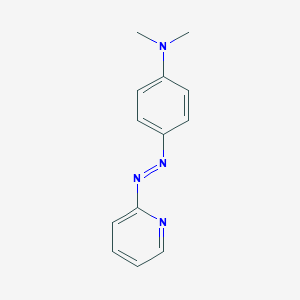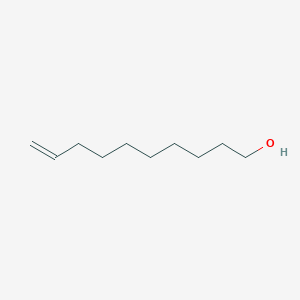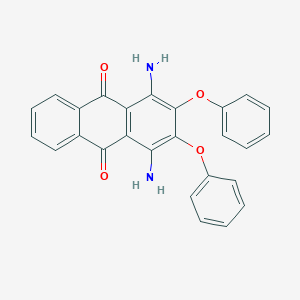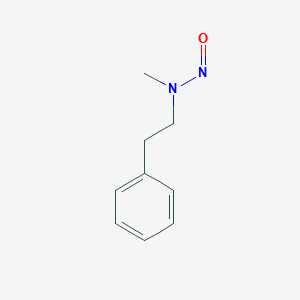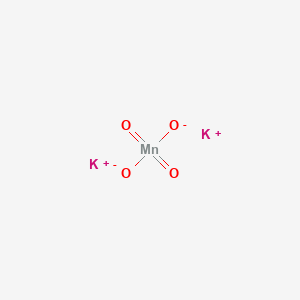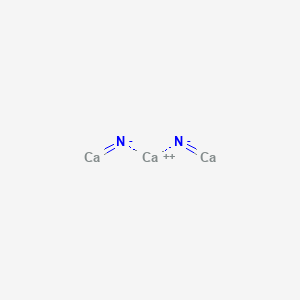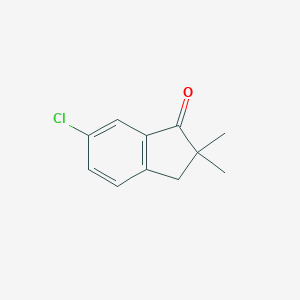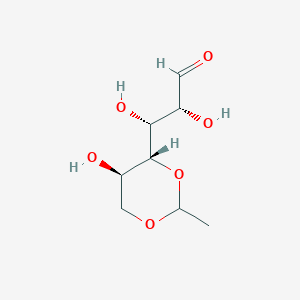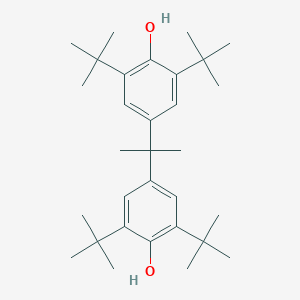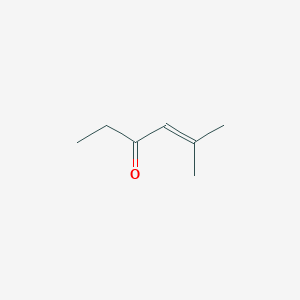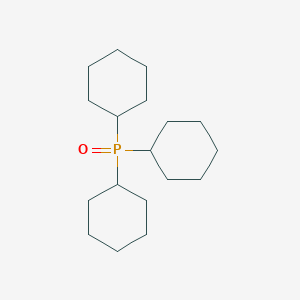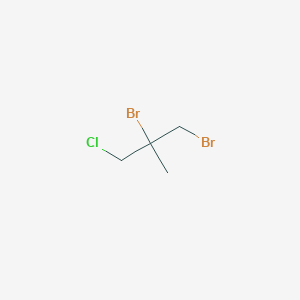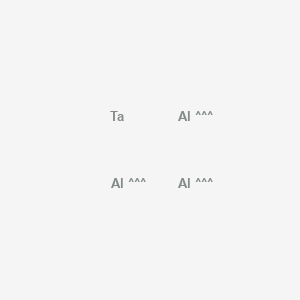
Aluminum, compd. with tantalum (3:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, compd. with tantalum (3:1), also known as Tantalum aluminide (TaAl3), is an inorganic compound and intermetallic compound of aluminum and tantalum . It plays a crucial role in innate immunity and inflammation .
Synthesis Analysis
Tantalum (III) aluminide is a chemical compound of tantalum and aluminum . The formation of oxide layers by the alternating chemisorption of metal halide and water vapors can occur via three mechanisms: a reaction between the components in the polymolecular adsorbed layer with the formation of hydrated oxides, the sequential buildup of monomolecular layers (layered growth mechanism), and the formation and subsequent development of two-dimensional islet structures .Molecular Structure Analysis
The molecular formula of Aluminum, compd. with tantalum (3:1) is AlTa . The average molecular mass is 207.929 g/mol . The SMILES notation is [Al]#[Ta], and the InChI Identifier is InChI=1S/Al.Ta .Chemical Reactions Analysis
Tantalum and aluminum are closely associated because of the lanthanide contraction . Like niobium, tantalum has principal oxidation states +2 and +5 .Physical And Chemical Properties Analysis
Tantalum is a transition metal with a body-centered cubic (bcc) metal crystal structure . The yield strength is strongly temperature dependent, the value at 200°C being ca. 30% of that at 20°C .Safety And Hazards
Zukünftige Richtungen
Recent research has focused on the interaction of short-pulsed lasers with metals, including aluminum and tantalum, which can generate high nonequilibrium states and open opportunities to investigate the thermodynamic and mechanical behavior under extreme heating and loading rates . Another promising direction is the development of high-entropy aluminum alloys, which offer the opportunity to move out of the strength-ductility curve as well as the opportunity to increase the alloy’s modulus .
Eigenschaften
InChI |
InChI=1S/3Al.Ta |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVJDEGCVHBSKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Al].[Al].[Ta] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al3Ta |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065150 |
Source


|
| Record name | Aluminum, compd. with tantalum (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.8925 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum; tantalum | |
CAS RN |
12004-76-1 |
Source


|
| Record name | Aluminum, compd. with tantalum (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

